molecular formula C23H20N4O6 B2501150 2-{2-[3-(1,3-苯并二噁杂环-5-基)-1,2,4-噁二唑-5-基]-1H-吡咯-1-基}-N-(3,5-二甲氧基苯基)乙酰胺 CAS No. 1260985-08-7

2-{2-[3-(1,3-苯并二噁杂环-5-基)-1,2,4-噁二唑-5-基]-1H-吡咯-1-基}-N-(3,5-二甲氧基苯基)乙酰胺

货号 B2501150
CAS 编号: 1260985-08-7
分子量: 448.435
InChI 键: YNMOHSGXFOKBGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide" is a complex organic molecule that appears to be related to a family of compounds with a core 1,3,4-oxadiazole structure. This family of compounds has been the subject of various studies due to their potential biological activities.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves cyclization reactions. For instance, some 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives were synthesized by cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride . Another synthesis pathway involves the conversion of benzoic acid into various intermediates, eventually leading to the target oxadiazole compounds . A similar approach is seen in the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, where the final compounds are obtained by reacting 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR. X-ray crystallography data is also provided for some compounds to further validate their structure . These techniques are essential for verifying the successful synthesis of the target molecules and for understanding their molecular conformations.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are typically nucleophilic substitution reactions, where an intermediate is reacted with another compound to form the oxadiazole ring. For example, S-alkylation of a 1,3,4-oxadiazole-thione with a chloroacetamide derivative leads to the formation of a new compound . These reactions are carefully controlled to ensure the formation of the desired product.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the 1,3,4-oxadiazole ring and various substituents like benzodioxol, pyrrol, and methoxyphenyl groups can affect their solubility, stability, and reactivity. The bioactivity of these compounds is also a significant property, with some showing antiproliferative activities against cancer cells and others being screened for antimicrobial and hemolytic activity . The compounds' activities against enzymes like acetylcholinesterase and butyrylcholinesterase are also of interest .

科学研究应用

药物样性和抗微生物活性

一项研究探讨了从1H-苯并[d][1,2,3]三唑-5-基)(苯基)甲酮合成的化合物库中预测药物样性属性的in silico方法以及对这些化合物进行in vitro微生物研究,其中包括与提及的化学结构相关的化合物。合成的化合物对细菌菌株表现出良好至中等的活性,并且与标准药物如环丙沙星和吡嗪胺相比,显示出有望作为抗分枝杆菌药物的良好结果。这项研究突显了这些化合物在开发新的抗微生物药物中的潜力(Pandya et al., 2019)

抗结核和抗肿瘤活性

进一步的研究集中在合成新型吡咯衍生物作为抗结核药物。这包括评估各种5-(4-(1H-吡咯-1-基)苯基)-1,3,4-噁二唑-2-基取代苯硫酸酯衍生物的in vitro抗结核活性。研究结果表明,一些化合物表现出中等至良好的抗结核活性,为设计新型抗结核药物提供了见解(Joshi et al., 2015)

另一项研究调查了新型3-苄基取代-4(3H)-喹唑啉酮的抗肿瘤活性,包括与感兴趣的化合物类似的衍生物。结果显示出显著的广谱抗肿瘤活性,表明这些化合物有望作为癌症治疗药物(Al-Suwaidan et al., 2016)

抗微生物和酶抑制

对相关化合物的抗微生物和酶抑制性质进行了进一步的研究。一项研究合成了新的类似物并评估了它们的抗菌、抗结核和酶抑制活性。这些化合物表现出非常好的抗菌和抗结核活性,表明它们在治疗感染和结核病方面具有潜力(Joshi et al., 2008)

未来方向

The future research directions for this compound would depend on its intended use and the results of preliminary studies. If it shows promising activity in a particular area, further studies could be conducted to optimize its properties and evaluate its efficacy .

属性

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6/c1-29-16-9-15(10-17(11-16)30-2)24-21(28)12-27-7-3-4-18(27)23-25-22(26-33-23)14-5-6-19-20(8-14)32-13-31-19/h3-11H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMOHSGXFOKBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。